REACTION_CXSMILES
|
C(OC([NH:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([Cl:20])=[C:14]([CH:19]=1)[C:15]([O:17][CH3:18])=[O:16])=O)(C)(C)C.Cl>CCOC(C)=O>[ClH:20].[NH2:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([Cl:20])=[C:14]([CH:19]=1)[C:15]([O:17][CH3:18])=[O:16] |f:3.4|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
was triturated with pentane
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC=1C=CC(=C(C(=O)OC)C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 mg | |
YIELD: CALCULATEDPERCENTYIELD | 202.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |